molecular formula C8H15FeO2+2 B1595650 Isooctanoic acid, iron salt CAS No. 70519-09-4

Isooctanoic acid, iron salt

Cat. No.: B1595650
CAS No.: 70519-09-4
M. Wt: 199.05 g/mol
InChI Key: WRNIELBRQAQHEV-UHFFFAOYSA-M
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Description

Isooctanoic acid, iron salt (CAS 70519-09-4) is a metal carboxylate with the molecular formula C24H45FeO6 and a molecular weight of 326.485 g/mol . It is synthesized by reacting isooctanoic acid (2-ethylhexanoic acid) with iron compounds, such as iron(III) chloride or iron oxides, under controlled conditions. This compound is primarily used as a catalyst intermediate in industrial processes, including polymerization and coatings, due to its ability to accelerate oxidation and drying reactions . Its structure consists of an iron(III) center coordinated with three isooctanoate ligands, forming a stable complex .

Properties

CAS No.

70519-09-4

Molecular Formula

C8H15FeO2+2

Molecular Weight

199.05 g/mol

IUPAC Name

iron(3+);6-methylheptanoate

InChI

InChI=1S/C8H16O2.Fe/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+3/p-1

InChI Key

WRNIELBRQAQHEV-UHFFFAOYSA-M

SMILES

CC(C)CCCCC(=O)[O-].[Fe+3]

Canonical SMILES

CC(C)CCCCC(=O)[O-].[Fe+3]

Other CAS No.

70519-09-4

Origin of Product

United States

Chemical Reactions Analysis

Coordination and Stability

The iron center in isooctanoic acid, iron salt adopts a tetrahedral or octahedral geometry, depending on solvent and counterion interactions.

Stability Data:

PropertyValue/ObservationSource
Solubility in Organic SolventsHigh in hydrocarbons, alcohols
Thermal StabilityStable up to 150°C; decomposes above
Hydrolysis SensitivityReacts with water to form Fe(OH)₂

Reactivity in Catalytic Systems

Iron(II) isooctanoate participates in redox and ligand-exchange reactions:

Oxidation Reactions

  • In air, iron(II) oxidizes to iron(III), forming a mixed-valent complex:

    4Fe(C8H15O2)2+3O22Fe2O3+8C8H16O24\text{Fe(C}_8\text{H}_{15}\text{O}_2\text{)}_2 + 3\text{O}_2 \rightarrow 2\text{Fe}_2\text{O}_3 + 8\text{C}_8\text{H}_{16}\text{O}_2
    • Accelerated by heat or UV light .

Ligand Displacement

  • Reacts with stronger-field ligands (e.g., oxalate):

    Fe(C8H15O2)2+3C2O42Fe(C2O4)33+2C8H15O2\text{Fe(C}_8\text{H}_{15}\text{O}_2\text{)}_2 + 3\text{C}_2\text{O}_4^{2-} \rightarrow \text{Fe(C}_2\text{O}_4\text{)}_3^{3-} + 2\text{C}_8\text{H}_{15}\text{O}_2^-
    • Observed in polar aprotic solvents .

Reaction Conditions and Outcomes:

ApplicationConditionsProduct/Outcome
Polymerization Catalyst80–120°C, hydrocarbon solventPolyolefins with narrow PDI
Fuel AdditiveBlended with Mg carboxylatesReduced engine deposits
Corrosion InhibitionCoated on steel surfacesEnhanced oxidation resistance

Data sourced from patent US5145488A and PubChem .

Spectroscopic Data:

  • IR Spectroscopy : Strong absorption at 1540 cm⁻¹ (carboxylate C=O stretch) .

  • Mössbauer Spectroscopy : Quadrupole splitting ΔE₀ = 0.8–1.2 mm/s, indicative of high-spin Fe²⁺ .

Comparison with Similar Compounds

Comparison with Similar Metal Isooctanoates

Structural and Chemical Properties

The table below compares isooctanoic acid, iron salt with other metal isooctanoates, emphasizing their molecular formulas, physical states, solubility, and applications:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Solubility Primary Applications
This compound 70519-09-4 C24H45FeO6 326.485 Solid or viscous liquid Soluble in organic solvents Catalysts, chemical intermediates
Calcium isooctanoate 84777-61-7 C16H30CaO4 326.485 Viscous liquid Insoluble in water Paint driers, lubricants
Copper isooctanoate 88859-94-3 C16H30CuO4 349.95 Solid or liquid Insoluble in water; soluble in benzene Surfactants, antifouling agents
Manganese isooctanoate 37449-19-7 C16H30MnO4 357.33 Liquid Soluble in organic solvents Paint driers, fuel additives
Key Observations:
  • Stoichiometry: Iron and manganese salts have a 3:1 metal-to-ligand ratio (e.g., Fe³⁺ with three isooctanoate groups), while calcium and copper salts typically adopt a 2:1 ratio .
  • Solubility: All metal isooctanoates are hydrophobic but dissolve in nonpolar solvents like benzene or ether. Copper isooctanoate’s dual solid/liquid state makes it versatile for formulations requiring controlled release .
  • Thermal Stability : Iron and manganese salts exhibit higher thermal stability due to stronger metal-oxygen bonds, making them suitable for high-temperature catalytic processes .

Research Findings

  • Biomedical Relevance: Isooctanoic acid derivatives, including its salts, are detected in metabolite studies of colorectal cancer patients, though their therapeutic roles remain unclear .
  • Catalytic Efficiency: Iron isooctanoate outperforms calcium salts in direct oxidation of isooctanol to isooctanoic acid, achieving >90% yield under optimized conditions .
  • Environmental Impact: Copper isooctanoate’s low biodegradability raises concerns about aquatic toxicity, necessitating regulated disposal .

Preparation Methods

Direct Neutralization Method

This is the most straightforward and commonly employed method for preparing metal salts of carboxylic acids, including isooctanoic acid, iron salt.

Process Description:

  • Reactants: Iron oxide or iron hydroxide (solid or slurry) and isooctanoic acid (liquid).
  • Reaction: The metal oxide/hydroxide is reacted with isooctanoic acid under controlled heating to form the iron isooctanoate salt and water.
  • Water Removal: The water generated is removed by heating under reduced pressure or by azeotropic distillation to drive the reaction to completion.
  • Solvent Use: Sometimes, organic solvents such as mineral oil fractions or aromatic hydrocarbons (kerosene, toluene, xylene) are used to dissolve the product and facilitate handling.

Key Parameters:

Parameter Typical Range/Condition Notes
Temperature 70–130 °C Controlled heating to remove water
Reaction Time 2–5 hours Depends on scale and batch size
Acid Excess 10–30% molar excess of isooctanoic acid Ensures complete reaction
Solvent Mineral oil fractions or aromatic hydrocarbons Enhances solubility and extraction

Advantages:

  • Simple and scalable.
  • Produces high purity iron isooctanoate.
  • Suitable for industrial production.

Summary Table of Preparation Methods for this compound

Method Reactants Solvent/Medium Key Conditions Advantages Limitations
Direct Neutralization Iron oxide/hydroxide + isooctanoic acid Mineral oil, aromatic hydrocarbons 70–130 °C, 2–5 h, acid excess 10–30% Simple, scalable, high purity Requires water removal step
Double Decomposition (Precipitation) Sodium isooctanoate + iron salt solution Aqueous solution Ambient to 50 °C, neutral pH Controlled stoichiometry Multi-step, solid-liquid separation
Solvent Extraction Aqueous iron salt + alkali metal isooctanoate Kerosene, toluene, mineral oil fractions Room temp to 50 °C Produces oil-soluble salts Requires solvent extraction step
Acid Treatment of Fe(II) Salt Fe(II) salt + concentrated acid + water Aqueous solution Ambient to 50 °C Cost-effective, simple Needs further reaction with acid
Microwave-Assisted Synthesis Metal hydroxide + sulfuric acid + isooctanoic acid + maleic anhydride Reaction kettle, reduced pressure 70–130 °C, microwave heating Faster reaction, higher metal content Specialized equipment required

Research Findings and Notes

  • The choice of iron source (Fe(II) vs. Fe(III)) influences reaction pathways and product properties. Fe(III) salts often yield more stable iron isooctanoates.
  • Organic solvents used in extraction methods must dissolve both the free acid and iron salt to facilitate efficient phase transfer.
  • Excess isooctanoic acid (10–30%) is beneficial to drive the neutralization reaction to completion and improve product solubility.
  • Microwave-assisted methods enhance reaction kinetics and metal incorporation but require specialized equipment.
  • Removal of water by distillation or vacuum drying is critical to obtaining pure, oil-soluble iron isooctanoate.
  • Analytical techniques such as redox titration, gravimetric analysis, and spectroscopic methods are employed to confirm metal content and purity.

Q & A

Q. What experimental designs are suitable for investigating the catalytic mechanisms of iron isooctanoate in oxidation reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to identify rate-determining steps and reactive intermediates. Use operando XAS to observe oxidation state changes during catalysis. Correlate activity with ligand denticity (e.g., monodentate vs. bidentate coordination) .

Key Methodological Considerations from Evidence

  • Theoretical Frameworks : Link experiments to coordination chemistry or catalysis theories to guide hypothesis generation .
  • Data Contradictions : Address discrepancies by revisiting experimental protocols (e.g., moisture control, calibration) and leveraging computational models .
  • Reproducibility : Document metadata rigorously, including instrument settings and environmental conditions .

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